N-Cbz-L-alanine Benzylamide

Description

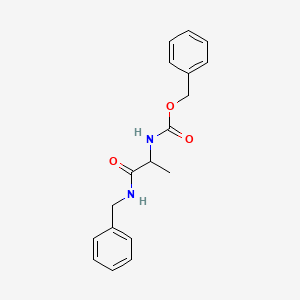

N-Cbz-L-alanine Benzylamide is a derivative of L-alanine where the amino group is protected by a carbobenzyloxy (Cbz) group, and the carboxylic acid is converted into a benzylamide. Key characteristics inferred from related compounds include:

- Molecular formula: Likely C₁₈H₂₀N₂O₃ (based on N-Cbz-L-alanine + benzylamide substitution).

- Function: The Cbz group protects the amino group during peptide synthesis, while the benzylamide enhances lipophilicity and stability .

Properties

IUPAC Name |

benzyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFYJIYTOARNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-alanine Benzylamide typically involves the protection of L-alanine with the benzyloxycarbonyl group. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . This reaction forms N-Cbz-L-alanine, which can then be further reacted with benzylamine to form this compound. The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining appropriate pH levels during the addition of benzyl chloroformate to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrogenolysis

-

Conditions : H₂ gas (1 atm), 10% Pd/C catalyst, room temperature, 1–2 hours .

-

Outcome : Quantitative cleavage of the benzyloxycarbonyl (Cbz) group yields L-alanine benzylamide .

-

Mechanism : The Cbz group undergoes reductive cleavage, releasing CO₂ and toluene.

Acidolysis

-

Conditions : 33% HBr in acetic acid (0°C to RT, 30 minutes).

-

Outcome : Generates L-alanine benzylamide hydrobromide with >95% efficiency.

-

Applications : Preferred for acid-stable substrates where hydrogenation is impractical.

Acidic Hydrolysis

-

Conditions : 6 M HCl in dioxane (1:1 v/v), reflux for 4–6 hours.

-

Outcome : Hydrolyzes the benzylamide to N-Cbz-L-alanine in >95% yield.

Catalytic Hydrogenation

Sequential Deprotection Strategies

| Step | Target Group | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | N-Cbz | H₂/Pd-C, RT, 1 atm | L-Ala-Benzylamide | >99% |

| 2 | Benzylamide | 6 M HCl, reflux | L-Alanine | >95% |

Alternative Pathway :

Stability Under Synthetic Conditions

| Condition | Stability Profile |

|---|---|

| Mild acids (TFA) | Stable; no degradation observed |

| Concentrated HCl | Benzylamide hydrolysis occurs within 6 hours |

| Basic media (pH 8–9) | Resists hydrolysis during coupling reactions |

| Oxidizing agents | No reaction at RT |

Reaction Optimization Insights

-

Surfactant Effects : TPGS-750-M enhances reaction efficiency and protects sensitive substrates during hydrogenolysis .

-

Temperature Sensitivity : Benzylamide hydrogenolysis requires elevated pressures (60 psi) for complete conversion .

This comprehensive profile underscores N-Cbz-L-alanine benzylamide’s versatility in synthetic workflows, emphasizing its predictable deprotection pathways and robustness under standard peptide synthesis conditions.

Scientific Research Applications

N-Cbz-L-alanine Benzylamide has a wide range of applications in scientific research:

Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins due to its stability and ease of deprotection.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.

Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.

Industrial Applications: The compound is used in the production of various fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-Cbz-L-alanine Benzylamide primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted side reactions during multi-step synthesis. The protected amine can then be selectively deprotected under specific conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

N-Cbz-L-alanine (CAS 1142-20-7)

- Structure : Cbz-protected L-alanine with a free carboxylic acid.

- Molecular weight : 223.23 g/mol; LogP : 1.44 .

- Applications: Widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block .

- Key difference : The benzylamide derivative replaces the carboxylic acid (-COOH) with a benzylamide (-NH-C₆H₅CH₂), altering solubility and reactivity.

N-Cbz-D-Alanine

- Structure : Enantiomer of N-Cbz-L-alanine.

- Molecular weight : Identical (223.23 g/mol), but optical rotation differs.

- Applications: Used to introduce D-amino acids into peptides, which can confer resistance to enzymatic degradation .

Cbz-Gly-Phe-NH₂ ()

- Structure : Cbz-protected glycyl-phenylalanine amide.

- Molecular weight : ~353.38 g/mol.

- Applications : Model dipeptide amide for studying bioactive peptide stability and receptor interactions.

- Comparison : The benzylamide in N-Cbz-L-alanine Benzylamide may mimic the terminal amide in Cbz-Gly-Phe-NH₂, enhancing membrane permeability .

Pharmacological Analogs

Benzylamide 1e ()

N-Benzoyl-L-alanine ()

- Structure : Benzoyl-protected L-alanine.

- Comparison: The Cbz group offers milder deprotection conditions (e.g., hydrogenolysis) compared to the benzoyl group, which requires strong acids .

Physicochemical Properties

*Inferred data based on structural analogs.

Biological Activity

N-Cbz-L-alanine benzylamide is a derivative of L-alanine, characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a benzylamide moiety. This compound has garnered attention for its diverse biological activities and applications in medicinal chemistry and peptide synthesis. This article provides an in-depth examination of its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features the following structural characteristics:

- Cbz Group : Protects the amino functionality, enhancing stability during chemical reactions.

- Benzylamide Moiety : Increases lipophilicity, potentially affecting pharmacokinetic properties.

The compound's structural properties contribute significantly to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme-Substrate Interactions : It serves as a model compound for studying enzyme-substrate interactions, particularly in the context of protein folding and enzyme kinetics.

- Antimicrobial Activity : Research indicates that this compound has shown activity against various bacterial strains, suggesting potential applications in antibiotic development .

- Peptide Synthesis : The compound is widely used as an intermediate in peptide synthesis due to its stability and ease of deprotection .

The mechanism of action primarily involves the role of the Cbz group as a protecting agent during synthetic processes. The Cbz group can be selectively removed under mild conditions using catalytic hydrogenation (e.g., palladium on carbon), allowing for the generation of free amines that can participate in further chemical reactions .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the following steps:

- Protection of L-Alanine : The amino group is protected using a Cbz group.

- Formation of Benzylamide : The benzylamine is coupled to the protected alanine using coupling agents like dicyclohexylcarbodiimide (DCC) to yield high purity products .

Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Protection | Cbz-Cl | Anhydrous conditions |

| Coupling | DCC, Benzylamine | Room temperature, inert atmosphere |

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction between this compound and various enzymes demonstrated its utility in understanding substrate specificity. The compound was found to exhibit different binding affinities depending on structural modifications, aiding in the design of enzyme inhibitors .

Case Study 2: Antimicrobial Testing

In vitro tests revealed that this compound exhibited significant antimicrobial properties against Gram-positive bacteria. The compound's effectiveness was compared with standard antibiotics, showing promising results that warrant further investigation into its mechanism and potential therapeutic uses .

Research Findings Summary

Recent studies have highlighted the following key findings regarding this compound:

- It serves as an effective model for studying enzyme kinetics.

- Exhibits antimicrobial properties against specific bacterial strains.

- Facilitates peptide synthesis due to its favorable reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.